![molecular formula C24H33NO B12590023 N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline CAS No. 636580-63-7](/img/structure/B12590023.png)
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is an organic compound with a complex structure that includes an aniline core substituted with dibutyl groups and a methoxymethylphenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with dibutyl bromide to form N,N-dibutylaniline. This intermediate is then subjected to a Heck reaction with 2-(methoxymethyl)phenyl ethylene to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the Heck reaction, and purification steps like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxymethylphenyl group can enhance its binding affinity to certain molecular targets, while the dibutyl groups may influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}amine: Similar structure but lacks the aniline core.
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}benzene: Similar structure but lacks the amino group.
Uniqueness
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is unique due to the presence of both the aniline core and the methoxymethylphenyl ethenyl moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
636580-63-7 |
|---|---|
Molecular Formula |
C24H33NO |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-dibutyl-3-[2-[2-(methoxymethyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C24H33NO/c1-4-6-17-25(18-7-5-2)24-14-10-11-21(19-24)15-16-22-12-8-9-13-23(22)20-26-3/h8-16,19H,4-7,17-18,20H2,1-3H3 |
InChI Key |
SDVDTLIFODYNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C=CC2=CC=CC=C2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


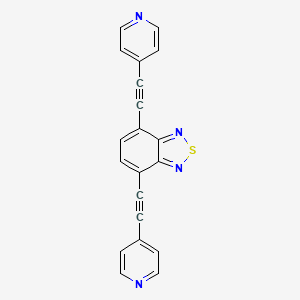
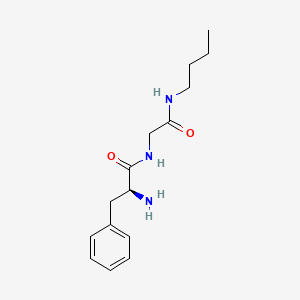
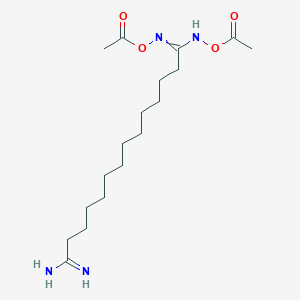
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
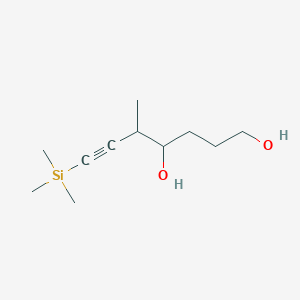
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

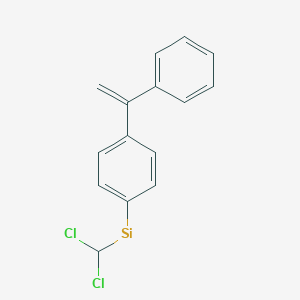
![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
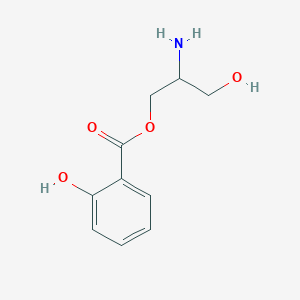
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

